molecular formula C7H5BrClN3 B11866843 5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine

Cat. No.: B11866843
M. Wt: 246.49 g/mol
InChI Key: VJEXYPZHDCYVLR-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-chloropyrazine with methylamine under controlled temperature and pressure conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a fused bicyclic structure composed of an imidazole and a pyrazine ring, with bromine and chlorine substituents at the 5 and 8 positions, respectively. The presence of a methyl group at the 6 position further influences its chemical reactivity and biological activity. The molecular formula is C7H6BrClN4, with a molecular weight of approximately 246.49 g/mol.

Medicinal Chemistry

Potential Anticancer Properties
Research indicates that 5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth. Preliminary studies suggest that it may inhibit certain enzyme activities crucial for cancer cell proliferation or act as an agonist/antagonist in receptor-mediated pathways.

Case Study: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that this compound inhibited the growth of specific tumor types. The mechanism was attributed to its ability to interfere with signal transduction pathways critical for cancer cell survival.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings indicate moderate cytotoxicity against the tested cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Interaction Studies

The compound has been evaluated for its binding affinity towards various enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate the interaction mechanisms.

Key Findings:

  • Inhibition of Kinases : Studies show that this compound can inhibit specific kinases involved in cellular signaling pathways.
  • Receptor Modulation : It has been identified as a modulator for certain receptors, suggesting potential applications in treating diseases related to receptor dysregulation.

Synthesis Overview

StepReaction TypeConditions
1BrominationNBS or Br2 in solvent
2ChlorinationChlorinating agents under controlled conditions
3CyclizationHeating with appropriate reactants

Broader Applications

Beyond medicinal chemistry, this compound's unique properties lend themselves to various research applications:

  • Material Science : Its reactivity allows for further modifications that can tailor its activity for specific applications in polymer synthesis.
  • Biological Research : It serves as a tool compound for studying biological pathways due to its ability to interact with multiple targets.

Mechanism of Action

The exact mechanism of action of 5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
  • 6-Bromo-8-methylimidazo[1,2-a]pyrazine

Uniqueness

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

  • IUPAC Name : this compound
  • CAS Number : 2240985-88-8
  • Molecular Formula : C7H5BrClN3
  • Molecular Weight : 232.49 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer progression, particularly those mediated by bromodomain and extraterminal (BET) proteins. These proteins are crucial for the expression of oncogenes, and their inhibition can lead to reduced tumor growth .
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in various cancer cell lines. For instance, it has been reported to activate intrinsic apoptotic pathways, leading to cell death in leukemia cells .
  • Antimicrobial Activity : Preliminary studies have indicated that imidazo[1,5-a]pyrazine derivatives possess antimicrobial properties, potentially making them useful in treating infections .

Case Studies

  • Leukemia Cell Lines : A study evaluating compounds similar to this compound found that derivatives exhibited significant cytotoxicity against HL-60 human promyelocytic leukemia cells, with IC50 values indicating potent anti-proliferative effects .
  • Breast Cancer Models : In breast cancer models, related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis through modulation of pro-apoptotic and anti-apoptotic factors .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other imidazo[1,5-a]pyrazine derivatives:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure33 (BRD4)BET inhibitor
7-Methylimidazo[1,5-a]pyrazin-8(7H)-oneStructure110 (HL-60)Apoptosis induction
8-HydroxyquinolineStructureVariesAntimicrobial

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-6(8)12-3-10-2-5(12)7(9)11-4/h2-3H,1H3

InChI Key

VJEXYPZHDCYVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=NC=C2C(=N1)Cl)Br

Origin of Product

United States

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